molecular formula C18H14N2O B8226728 (S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole

Cat. No.: B8226728
M. Wt: 274.3 g/mol
InChI Key: GKAXTVNUHSGHTR-MRXNPFEDSA-N
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Description

(S)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a phenyl group at the 4-position and a quinolin-8-yl substituent at the 2-position of the dihydrooxazole ring. Its synthesis typically involves enantioselective routes starting from (S)-(+)-2-phenylglycinol, achieving high yields (83.2–94.5%) and exceptional enantiomeric purity (>99%) . The compound is commercially available (CAS: 220628-99-9, 98% purity) and is widely used in asymmetric catalysis and materials science due to its rigid, planar quinoline moiety, which facilitates π-π stacking and metal coordination .

Properties

IUPAC Name

(4S)-4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAXTVNUHSGHTR-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-aminoquinoline with a suitable phenyl-substituted oxirane in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the oxazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Variations in the Dihydrooxazole Core

The electronic and steric properties of dihydrooxazole derivatives are highly sensitive to substituent modifications. Key analogs include:

Compound Name Substituents (Position) Key Features References
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl (2), Isopropyl (4) Enhanced steric bulk from isopropyl group; used in chiral ligand design.
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl (2), Phenyl (4) Smaller heteroaromatic ring (pyridine vs. quinoline) reduces π-interactions.
(S)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole p-Tolyl (2), Phenyl (4) Electron-donating methyl group alters electronic properties.
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole Bromo-phenyl (5), p-Tolyl (2) Bromine substituent enables halogen bonding; used in crystal engineering.

Key Observations :

  • Quinoline vs. Pyridine: The quinolin-8-yl group in the target compound provides extended π-conjugation, enhancing stability in metal complexes compared to pyridinyl analogs .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) hinder coordination flexibility, whereas phenyl groups balance steric and electronic demands.
  • Halogenation : Brominated derivatives (e.g., ) exhibit unique intermolecular interactions (CH-Br, π-π stacking), influencing crystallinity and solubility.

Advantages of the Target Compound :

  • Higher enantiomeric purity (>99%) compared to metal-catalyzed analogs (typically 90–95% ee) .
  • Cost-effective starting materials ((S)-(+)-2-phenylglycinol) vs. precious metal catalysts (Au, Pd) .

Biological Activity

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole, identified by its CAS number 220628-99-9, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C18H14N2O
  • Molecular Weight : 274.32 g/mol
  • Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. A study conducted on related compounds demonstrated broad-spectrum antifungal activity against various pathogens.

Key Findings :

  • Antifungal Efficacy : Compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .
  • Metabolic Stability : Some derivatives showed high metabolic stability in human liver microsomes, with half-lives exceeding 69 minutes .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Research Insights :

  • Mechanisms of Action : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with critical cellular pathways .
  • In Vitro Studies : In vitro evaluations indicated significant antiproliferative effects against several cancer cell lines, suggesting that this compound may serve as a lead compound for further anticancer drug development.

Case Studies and Experimental Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntifungalCandida albicans0.03 - 0.5 μg/mL
AntifungalCryptococcus neoformans0.25 - 2 μg/mL
AntifungalAspergillus fumigatus0.25 - 2 μg/mL
AnticancerVarious cancer cell linesSignificant inhibition noted

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